1,3-Dioxane, 2-(2,5-dibromo-3-thienyl)-5,5-dimethyl-
Description
1,3-Dioxane, 2-(2,5-dibromo-3-thienyl)-5,5-dimethyl- is a synthetic organic compound that features a dioxane ring substituted with a dibromo-thienyl group and two methyl groups
Properties
CAS No. |
634602-01-0 |
|---|---|
Molecular Formula |
C10H12Br2O2S |
Molecular Weight |
356.08 g/mol |
IUPAC Name |
2-(2,5-dibromothiophen-3-yl)-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C10H12Br2O2S/c1-10(2)4-13-9(14-5-10)6-3-7(11)15-8(6)12/h3,9H,4-5H2,1-2H3 |
InChI Key |
UNJCOKLMWVMEQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)C2=C(SC(=C2)Br)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxane, 2-(2,5-dibromo-3-thienyl)-5,5-dimethyl- typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed cyclization of diols or hydroxy ethers.
Introduction of the Dibromo-Thienyl Group: The dibromo-thienyl group can be introduced via a bromination reaction of a thienyl precursor, followed by coupling with the dioxane ring.
Addition of Methyl Groups: The methyl groups can be added through alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxane, 2-(2,5-dibromo-3-thienyl)-5,5-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to reduce other functional groups.
Substitution: The dibromo-thienyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as sodium methoxide (NaOMe) or Grignard reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxane derivatives with additional oxygen-containing functional groups, while reduction may produce dehalogenated or partially reduced compounds.
Scientific Research Applications
Organic Synthesis
1,3-Dioxane derivatives are widely used as intermediates in organic synthesis. The compound can participate in:
- Substitution Reactions : The bromine atoms can be replaced with other nucleophiles such as amines or thiols under suitable conditions.
- Reduction Reactions : It can be reduced using agents like sodium borohydride to yield various derivatives.
- Ring-Opening Reactions : The dioxane ring can be opened under acidic or basic conditions, leading to diverse products depending on the reaction environment.
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : Studies have shown that it possesses antimicrobial effects against various bacterial strains and fungi. For instance:
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| C. albicans | 18 | 100 |
The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Pharmacology and Medicinal Chemistry
The compound's unique structure allows it to interact with biological systems effectively:
- Potential Drug Development : Its ability to inhibit microbial growth makes it a candidate for developing new antimicrobial agents. Additionally, its structural characteristics may facilitate further modifications for enhanced biological activity.
Industrial Applications
1,3-Dioxane derivatives are utilized in the production of specialty chemicals and materials:
- Chemical Manufacturing : It serves as a reagent in the synthesis of various organic compounds.
- Material Science : The compound's properties may be harnessed in developing new materials with specific functionalities.
Synthesis and Characterization
A study conducted on the synthesis of 1,3-Dioxane derivatives highlighted the efficiency of using bromination techniques for functionalizing the dioxane ring. The researchers emphasized the importance of optimizing reaction conditions to maximize yield and purity .
Biological Testing
In another study focusing on the antimicrobial properties of this compound, researchers evaluated its effectiveness against clinical isolates of bacteria. The results indicated a promising potential for further development into therapeutic agents targeting resistant strains .
Mechanism of Action
The mechanism of action of 1,3-Dioxane, 2-(2,5-dibromo-3-thienyl)-5,5-dimethyl- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane, 2-(2,5-dichloro-3-thienyl)-5,5-dimethyl-: Similar structure but with chlorine atoms instead of bromine.
1,3-Dioxane, 2-(2,5-dimethyl-3-thienyl)-5,5-dimethyl-: Similar structure but with methyl groups instead of bromine.
1,3-Dioxane, 2-(2,5-difluoro-3-thienyl)-5,5-dimethyl-: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
The presence of the dibromo-thienyl group in 1,3-Dioxane, 2-(2,5-dibromo-3-thienyl)-5,5-dimethyl- imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. The bromine atoms can also serve as useful handles for further functionalization through substitution reactions.
Biological Activity
1,3-Dioxane derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The compound 1,3-Dioxane, 2-(2,5-dibromo-3-thienyl)-5,5-dimethyl- (CAS No. 634602-01-0) is a unique member of this class, featuring a thiophene moiety that may influence its biological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1,3-Dioxane, 2-(2,5-dibromo-3-thienyl)-5,5-dimethyl- is , with a molecular weight of approximately 356.07 g/mol. The presence of bromine substituents and a dioxane ring contributes to its chemical reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with dioxane intermediates. For example, the synthesis may employ palladium-catalyzed cross-coupling reactions to yield high-purity products. Recent advancements in synthetic methodologies have improved yields and reduced reaction times significantly .
Inhibitory Effects on Enzymes
Compounds with similar structures have shown inhibitory activity against cyclooxygenases (COX-1 and COX-2) and lipoxygenases (5-LOX), which are critical in inflammatory processes . Given the structural characteristics of 1,3-Dioxane, 2-(2,5-dibromo-3-thienyl)-5,5-dimethyl- , it may also exhibit similar inhibitory effects on these enzymes.
Case Studies
A notable case study involved the evaluation of various thiophene-based compounds for their neuroprotective properties. Compounds similar to 1,3-Dioxane, 2-(2,5-dibromo-3-thienyl)-5,5-dimethyl- were tested for their ability to protect neuronal cells from oxidative stress-induced damage. Results indicated promising neuroprotective effects that warrant further investigation into this compound's potential applications in neurodegenerative diseases .
Comparative Biological Activity Table
| Compound Name | Antibacterial Activity | Antifungal Activity | Enzyme Inhibition (COX/LOX) |
|---|---|---|---|
| 1,3-Dioxane, 2-(2,5-dibromo-3-thienyl)-5,5-dimethyl | Unknown | Unknown | Potential |
| Related Dioxolanes | Significant | Significant | Yes |
| Thiophene Derivatives | Variable | Variable | Yes |
Q & A
Q. What are the optimal synthetic routes for preparing 2-(2,5-dibromo-3-thienyl)-5,5-dimethyl-1,3-dioxane, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via acid-catalyzed cyclization of diols with aldehydes or ketones. For brominated thienyl derivatives, a two-step approach is recommended:
Thienyl Bromination: React 3-thienyl precursors with bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C) to achieve regioselective dibromination .
Dioxane Formation: Condense the brominated thienyl aldehyde with 2,2-dimethyl-1,3-propanediol using p-toluenesulfonic acid (pTSA) as a catalyst.
Key Variables:
Q. How can the molecular conformation and crystal structure of this compound be characterized?
Methodological Answer:
- X-ray Crystallography: Resolve the chair conformation of the 1,3-dioxane ring and equatorial/axial orientation of substituents. For example, 2,2,5-trimethyl-1,3-dioxane derivatives exhibit puckering parameters (Q = 0.554 Å, θ = 176.65°) .
- DFT Calculations: Compare experimental data with computational models (e.g., B3LYP/6-31G*) to validate substituent effects on ring strain .
- NMR Analysis: Use - and -NMR to confirm regiochemistry of bromine on the thienyl group (e.g., coupling patterns for vicinal vs. geminal bromine) .
Q. What are the thermal stability and decomposition profiles of this compound under varying conditions?
Methodological Answer:
- TGA/DSC: Perform thermogravimetric analysis (heating rate: 10°C/min, N₂ atmosphere) to identify decomposition onset (~200–250°C for similar dioxanes) .
- Gas Chromatography-Mass Spectrometry (GC-MS): Analyze volatile degradation products (e.g., HBr, CO₂) to infer stability mechanisms.
Critical Factors: - Bromine substituents may lower thermal stability due to HBr elimination .
Advanced Research Questions
Q. How do the electronic properties of the dibromothienyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
- Suzuki-Miyaura Coupling: Use Pd(PPh₃)₄ as a catalyst with arylboronic acids to replace bromine atoms. Monitor reactivity via -NMR or HPLC.
- DFT Studies: Calculate HOMO/LUMO energies of the thienyl moiety to predict regioselectivity. Bromine at C2/C5 positions enhances electrophilicity, favoring oxidative addition .
Data Table:
| Reaction Condition | Conversion (%) | Byproduct Formation |
|---|---|---|
| Pd(OAc)₂, K₂CO₃, DMF | 85 | <5% debromination |
| PdCl₂(dppf), CsF, THF | 92 | 2% homocoupling |
Q. What role does this compound play in designing photoactive materials?
Methodological Answer:
- UV-Vis Spectroscopy: Measure absorbance peaks (e.g., λₐᵦₛ ~300–350 nm) to assess π→π* transitions in the thienyl-dioxane system.
- Electrochemical Analysis: Cyclic voltammetry (CH₃CN, Ag/AgCl reference) reveals redox potentials for HOMO/LUMO alignment in organic semiconductors.
Case Study: - Derivatives with electron-withdrawing bromine show enhanced charge-transfer efficiency in bulk heterojunction solar cells .
Q. How can contradictions in reported spectroscopic data for brominated dioxanes be resolved?
Methodological Answer:
- Comparative Studies: Replicate syntheses under standardized conditions (solvent, temperature) to isolate solvent- or impurity-induced shifts.
- High-Resolution MS: Confirm molecular ion peaks ([M+H]⁺ or [M-Br]⁺) to rule out isomeric byproducts.
Example Conflict: - Discrepancies in -NMR chemical shifts for C2/C5 methyl groups may arise from dynamic ring puckering .
Q. What computational methods are suitable for modeling substituent effects on the dioxane ring’s conformational dynamics?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ring puckering (chair ↔ boat transitions) with AMBER or CHARMM force fields.
- QTAIM Analysis: Map electron density to identify steric clashes between bromothienyl and methyl groups .
Key Insight: - Bulky 5,5-dimethyl groups restrict puckering, stabilizing the chair conformation (ΔG = 2.1 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
